molecular formula C13H12BrClN2OS B7560140 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide

Cat. No. B7560140
M. Wt: 359.67 g/mol
InChI Key: UWEBOIXSQYSNHD-UHFFFAOYSA-N
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Description

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide, also known as BMT-047, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on HDACs and the NF-κB signaling pathway, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Furthermore, 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide is its relatively low selectivity for HDAC inhibition, which may limit its therapeutic potential in certain contexts.

Future Directions

There are several potential future directions for research on 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide. One area of interest is the development of more selective HDAC inhibitors based on the structure of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide. Finally, clinical trials will be needed to determine the safety and efficacy of 5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide as a therapeutic agent in humans.

Synthesis Methods

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide is synthesized through a multistep process involving the reaction of 5-bromothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-N-methylbenzamide and sodium azide to yield the desired compound.

properties

IUPAC Name

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2OS/c1-17(6-8-4-12(14)19-7-8)13(18)10-5-9(16)2-3-11(10)15/h2-5,7H,6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEBOIXSQYSNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC(=C1)Br)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide

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